molecular formula C8H7BrN2OS B8585294 (4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)methanol CAS No. 832697-60-6

(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)methanol

Cat. No. B8585294
M. Wt: 259.13 g/mol
InChI Key: MVNATLZALMIBKZ-UHFFFAOYSA-N
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Patent
US07737160B2

Procedure details

A mixture of Example 277D (3.1 g, 9.7 mmol), concentrated NH4OH (62 mL), and dioxane (62 mL) was heated to 150° C. in a sealed tube for 36 hours, filtered, and concentrated to provide a soid which was triturated with water (20 mL), collected and dried to give 2.1 g (84% yield) of the desired product. MS (ESI(+)) m/e 258.9, 260.8 (M+H)+.
Name
mixture
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:7]2[S:15][CH:14]=[C:13]([Br:16])[C:8]=2[C:9](Cl)=[N:10][CH:11]=1)(=O)C.[NH4+:17].[OH-]>O1CCOCC1>[NH2:17][C:9]1[C:8]2[C:13]([Br:16])=[CH:14][S:15][C:7]=2[C:6]([CH2:5][OH:4])=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
mixture
Quantity
3.1 g
Type
reactant
Smiles
C(C)(=O)OCC=1C2=C(C(=NC1)Cl)C(=CS2)Br
Name
Quantity
62 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
62 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a soid which
CUSTOM
Type
CUSTOM
Details
was triturated with water (20 mL)
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)Br)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.